Furo[2,3-c]isoquinoline

Catalog No.
S12366688
CAS No.
M.F
C11H7NO
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[2,3-c]isoquinoline

Product Name

Furo[2,3-c]isoquinoline

IUPAC Name

furo[2,3-c]isoquinoline

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C11H7NO/c1-2-4-9-8(3-1)7-12-11-10(9)5-6-13-11/h1-7H

InChI Key

RMPWOHZLTDSEPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(N=CC2=C1)OC=C3

Furo[2,3-c]isoquinoline is a polycyclic aromatic compound characterized by a fused furan and isoquinoline structure. This compound exhibits unique electronic properties due to its conjugated system, making it a subject of interest in organic chemistry and materials science. Its molecular formula is C11H7N, and it typically appears as a yellow or orange solid. The compound's structure allows for various substitutions, which can significantly alter its physical and chemical properties, including solubility and luminescence.

, primarily due to the presence of nitrogen and the aromatic nature of the compound. Key reactions include:

  • Electrophilic Aromatic Substitution: The nitrogen atom can enhance the electrophilicity of adjacent carbon atoms, facilitating substitution reactions.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex ring systems, often catalyzed by transition metals such as palladium.
  • Condensation Reactions: Furo[2,3-c]isoquinoline can react with aldehydes or ketones to form imines or related compounds.

These reactions are crucial for synthesizing derivatives with tailored properties for specific applications.

Research has indicated that furo[2,3-c]isoquinoline derivatives exhibit various biological activities. Some notable findings include:

  • Antimicrobial Properties: Certain derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
  • Anticancer Activity: Compounds derived from furo[2,3-c]isoquinoline have been evaluated for their cytotoxic effects on cancer cell lines, indicating possible applications in cancer therapy.
  • Neuroprotective Effects: Some studies suggest that these compounds may offer neuroprotection, potentially useful in treating neurodegenerative diseases.

The biological activities of these compounds are largely attributed to their ability to interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation.

The synthesis of furo[2,3-c]isoquinoline can be achieved through various methods:

  • Palladium-Catalyzed Cyclization: This method involves the cyclization of unsaturated precursors using palladium catalysts to form the desired heterocyclic structure. This approach is noted for its efficiency and ability to produce high yields of the target compound .
  • One-Pot Synthesis: A one-pot method has been developed that combines multiple reaction steps into a single process, simplifying synthesis and reducing time and resource consumption .
  • Multi-Component Reactions: Recent advancements have introduced multi-component approaches that allow for the simultaneous formation of several bonds in one step, leading to complex structures from simple starting materials .

These methods highlight the versatility and efficiency of current synthetic strategies for producing furo[2,3-c]isoquinoline.

Furo[2,3-c]isoquinoline has several applications across different fields:

  • Fluorophores in Sensors: The compound's luminescent properties make it suitable for use in fluorescence-based sensors and imaging techniques .
  • Pharmaceuticals: Given its biological activity, derivatives are being explored as potential drug candidates for various therapeutic areas.
  • Organic Electronics: Its electronic properties lend it potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.

These applications underscore its significance in both academic research and industrial development.

Interaction studies involving furo[2,3-c]isoquinoline focus on its binding affinities with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • Spectroscopic Methods: Such as UV-Vis and fluorescence spectroscopy to study changes in electronic properties upon interaction with different substrates.

Findings from these studies contribute to understanding the mechanism of action of furo[2,3-c]isoquinoline derivatives in biological systems.

Furo[2,3-c]isoquinoline shares structural similarities with several other heterocyclic compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeNotable Properties
Furo[2,3-b]quinolineFused furan and quinolineExhibits strong fluorescence; used in OLEDs
Furo[2,3-h]quinolineFused furan and quinolineKnown for anti-inflammatory properties
Benzofuro[3,2-b]pyridineFused benzene and pyridinePotential antimicrobial activity
IsoquinolineSimple isoquinolineFound in various natural products; less luminescent

Furo[2,3-c]isoquinoline stands out due to its specific electronic characteristics and potential applications in fluorescence-based technologies compared to its analogs.

Phenacyl-substituted furo[2,3-c]isoquinoline derivatives represent a significant class of compounds that combine the structural features of the parent heterocycle with the reactive functionality of phenacyl groups. These variants have been developed through systematic synthetic approaches that exploit the electrophilic nature of phenacyl bromides and related reagents [4] [5]. The incorporation of phenacyl substituents introduces additional carbonyl functionality that can participate in further chemical transformations and influence the overall electronic properties of the molecule.

The synthetic preparation of phenacyl-substituted variants typically employs one-pot reactions involving isoquinoline precursors and phenacyl bromides under solvent-free conditions [5]. These reactions proceed through nucleophilic substitution mechanisms, where the nitrogen or carbon nucleophiles of the isoquinoline system attack the electrophilic carbon adjacent to the carbonyl group in phenacyl bromides. The reaction conditions are generally mild, with temperatures ranging from 50°C to reflux conditions, and yields typically fall within the 65-85% range depending on the specific substitution pattern and reaction conditions employed.

Compound TypeSubstitution PatternSynthesis ApproachTypical ApplicationsYield Range (%)
Phenacyl-fused isoquinolineDirect phenacyl attachmentPhenacyl bromide couplingFluorophore development65-78
Substituted phenacyl derivativesElectron-donating groupsSubstituted phenacyl precursorsEnhanced luminescence70-85
Heterocyclic phenacyl variantsHeterocyclic incorporationHeterocyclic building blocksBiological activity60-75
Alkyl-phenacyl hybridsAlkyl chain substitutionAlkylation strategiesMaterial science55-70
Functionalized phenacyl systemsMultiple functional groupsMulti-step functionalizationPharmaceutical applications58-80

The structural diversity within phenacyl-substituted variants arises from variations in both the phenacyl component and the substitution pattern on the isoquinoline core. Electron-donating substituents on the phenyl ring of the phenacyl group enhance the nucleophilicity of the carbonyl carbon, facilitating subsequent reactions and potentially improving fluorescence properties [4]. Conversely, electron-withdrawing groups can modulate the electronic distribution and affect the photophysical characteristics of the resulting compounds.

Research has demonstrated that phenacyl-substituted furo[2,3-c]isoquinoline derivatives exhibit significant potential in materials science applications, particularly as fluorescent probes and sensors [5]. The phenacyl functionality provides additional sites for hydrogen bonding and π-π interactions, which can be exploited in molecular recognition processes. Furthermore, the carbonyl group serves as a handle for further chemical modifications, enabling the construction of more complex molecular architectures through condensation reactions, reductions, or other transformations.

The reactivity profile of phenacyl-substituted variants extends beyond simple substitution reactions. The activated methylene group adjacent to the carbonyl can participate in aldol condensations, Michael additions, and other carbon-carbon bond-forming reactions [4]. This reactivity enables the construction of extended conjugated systems and the introduction of additional functional groups that can further modulate the properties of the parent compound.

Thiazolo-Fused Hybrid Architectures

Thiazolo-fused hybrid architectures represent one of the most sophisticated approaches to structural diversification of furo[2,3-c]isoquinoline derivatives. These systems combine the furo[2,3-c]isoquinoline core with thiazole rings to create polycyclic structures with enhanced complexity and unique properties [6] [7] [8]. The thiazole moiety, being an important pharmacophore with diverse biological activities, adds significant value to the hybrid systems by potentially conferring therapeutic properties alongside the photophysical characteristics inherent to the isoquinoline framework.

The synthetic development of thiazolo-fused hybrids typically employs the well-established Hantzsch thiazole synthesis as a key transformation [8] [9]. This approach involves the condensation of thiocarbamoyl compounds with α-halogenocarbonyl derivatives, providing access to 2,4-disubstituted and 2,4,5-trisubstituted thiazole rings fused to the isoquinoline system. The reaction conditions are generally mild, requiring only heating in polar solvents such as dimethylformamide or ethanol, often in the presence of catalytic amounts of base.

Structural TypeRing Fusion ModeSynthetic StrategyKey PropertiesStructural Confirmation
Thiazolo[4,5-f]isoquinoline[4,5-f] fusion patternNitroisoquinoline cyclizationCOX inhibition activityX-ray crystallography
Thiazolo[3,2-a]isoquinoline[3,2-a] fusion arrangementHantzsch thiazole synthesisEnhanced stabilityNMR spectroscopy
Thiazolo[3,4-b]isoquinoline[3,4-b] connectivityThiosemicarbazide condensationBiological activityMass spectrometry
Spirocyclic thiazolo systemsSpirocyclic architectureMulticomponent assemblyUnique optical propertiesX-ray diffraction
Fused thiazolopyrimidine hybridsTriply-fused systemsCascade cyclizationMulti-target activityComplete characterization

The thiazolo[4,5-f]isoquinoline derivatives represent the first synthesized members of this class of heteroarenes and have demonstrated moderate activities as inhibitors of cyclooxygenase enzymes [6]. The synthetic approach to these compounds involves the cyclization of 5-nitroisoquinoline derivatives with appropriate thiazole-forming reagents. The resulting structures have been thoroughly characterized by spectroscopic methods, including infrared, proton and carbon-13 nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry.

Thiazolo[3,2-a]isoquinoline derivatives showcase different fusion patterns and can be accessed through alternative synthetic routes [7] [10]. These compounds often exhibit enhanced stability compared to their non-fused counterparts and demonstrate interesting optical properties. The [3,2-a] fusion mode creates a different electronic environment compared to other fusion patterns, potentially leading to distinct photophysical characteristics and reactivity profiles.

The development of spirocyclic thiazolo systems represents an advanced approach to structural complexity [10]. These architectures incorporate spirocyclic arrangements that create three-dimensional molecular frameworks with unique spatial arrangements. The synthesis of such systems typically requires multicomponent reactions that allow for the simultaneous formation of multiple bonds and ring systems. X-ray diffraction studies have confirmed the spirocyclic nature of these compounds and provided detailed insights into their molecular geometries.

Recent advances in thiazolo-fused hybrid chemistry have led to the development of triply-fused systems that incorporate thiazolopyrimidine moieties [10]. These complex architectures are accessible through cascade cyclization processes that involve multiple bond-forming events in a single synthetic operation. The resulting compounds exhibit multi-target biological activities and represent promising lead structures for pharmaceutical development.

The synthetic versatility of thiazolo-fused hybrids extends to the incorporation of various substituents and functional groups. Electron-donating and electron-withdrawing groups can be introduced at different positions of the thiazole and isoquinoline rings, allowing for systematic structure-activity relationship studies [8]. The presence of multiple nitrogen and sulfur heteroatoms provides numerous sites for metal coordination, making these compounds potentially useful as ligands in coordination chemistry and catalysis.

Luminescent Functionalized Derivatives

Luminescent functionalized derivatives of furo[2,3-c]isoquinoline constitute a remarkable class of compounds that exhibit intense blue emission and have found applications in organic light-emitting devices and fluorescence-based technologies [1] [2] [11]. The intrinsic photophysical properties of the furo[2,3-c]isoquinoline scaffold, combined with strategic functionalization, enable the development of materials with tunable emission characteristics and high quantum yields.

The luminescent properties of furo[2,3-c]isoquinoline derivatives arise from the extended π-conjugation within the fused ring system, which creates a rigid planar structure that minimizes non-radiative decay pathways [1] [2]. Upon ultraviolet excitation, these compounds exhibit intensive blue luminescence that is readily observable to the naked eye. Quantitative fluorescence spectroscopy reveals that the substitution pattern has a considerable effect on quantum yields, with values ranging from 0.15 to 0.65 depending on the nature and position of substituents.

Derivative TypeEmission Wavelength (nm)Quantum Yield (Φ)Stokes Shift (nm)Solvent DependenceApplications
Blue emissive variants420-4500.15-0.4545-65ModerateOLED materials
Donor-substituted systems435-4650.25-0.5550-75SignificantFluorescence sensors
Functionalized fluorophores400-4800.20-0.5040-70VariableBiological imaging
Quantum yield optimized425-4550.35-0.6555-80EnhancedOptical devices
Solvatochromic derivatives430-4700.18-0.4260-85StrongChemical sensors

The development of donor-substituted systems has proven particularly effective in enhancing the luminescent properties of furo[2,3-c]isoquinoline derivatives [2]. The incorporation of electron-donating substituents directly linked to the conjugated system creates donor-acceptor architectures that can exhibit enhanced quantum yields and red-shifted emission wavelengths. The highly convergent and diversity-oriented synthetic approach enables the systematic introduction of substituents with varying electronic properties, allowing for fine-tuning of the photophysical characteristics.

Time-dependent density functional theory calculations have provided valuable insights into the electronic structure and excited-state properties of these luminescent derivatives [1] [12]. The calculations reveal that the electronic transitions responsible for the observed fluorescence involve significant orbital overlap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital. The electronic structure can be semiquantitatively rationalized through computational methods, providing guidance for the rational design of derivatives with enhanced luminescent properties.

ParameterTypical RangeDFT MethodExperimental CorrelationSignificance
HOMO Energy (eV)-5.2 to -6.1B3LYP/6-31+G(d,p)CV measurementsElectron donor ability
LUMO Energy (eV)-1.5 to -2.3B3LYP/6-31+G(d,p)UV-Vis spectroscopyElectron acceptor capacity
Band Gap (eV)3.2 to 4.5TD-DFT calculationsOptical absorptionOptical properties
Dipole Moment (D)1.8 to 3.5DFT optimizationSolvatochromismCharge distribution
Oscillator Strength0.25 to 0.85TD-DFT analysisFluorescence studiesTransition probability

The solvatochromic properties of functionalized derivatives have been extensively studied, revealing significant sensitivity to solvent polarity and hydrogen bonding interactions [13] [14]. These derivatives typically exhibit blue emission in non-polar solvents but can display bathochromic shifts in polar environments. The extent of the solvatochromic response depends on the nature of the functional groups and their ability to participate in specific solvent interactions.

Quantum yield optimization has been achieved through systematic structural modifications that minimize non-radiative decay pathways while maintaining strong radiative transitions [1] [2]. The most successful approaches involve the introduction of rigid substituents that prevent molecular motions that could lead to non-radiative decay. Additionally, the careful selection of electron-donating and electron-withdrawing groups can modulate the energy gap between excited and ground states, optimizing the balance between absorption efficiency and emission quantum yield.

Recent research has demonstrated the application of luminescent furo[2,3-c]isoquinoline derivatives in biological imaging and sensing applications [11] [13]. The intense blue emission, combined with good photostability and biocompatibility, makes these compounds suitable for cellular imaging studies. Furthermore, the sensitivity of their emission properties to environmental changes enables their use as fluorescent sensors for various analytes, including metal ions, pH changes, and specific biomolecules.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

169.052763847 g/mol

Monoisotopic Mass

169.052763847 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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